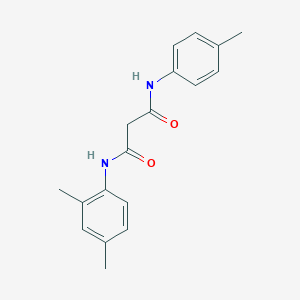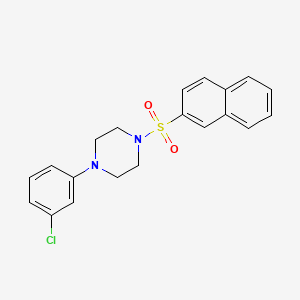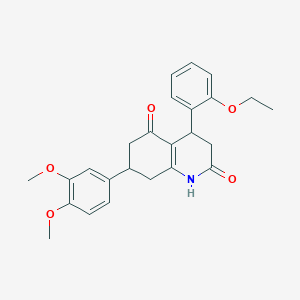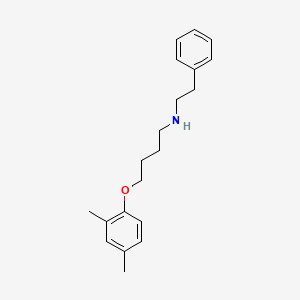![molecular formula C19H15F5N2O2 B4684653 1-{4-[4-(pentafluorobenzoyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4684653.png)
1-{4-[4-(pentafluorobenzoyl)-1-piperazinyl]phenyl}ethanone
Overview
Description
1-{4-[4-(pentafluorobenzoyl)-1-piperazinyl]phenyl}ethanone, also known as PFBT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. PFBT is a small molecule that is commonly used as a fluorescent probe for detecting metal ions, such as copper and zinc, in biological systems.
Mechanism of Action
1-{4-[4-(pentafluorobenzoyl)-1-piperazinyl]phenyl}ethanone functions as a metal ion chelator, meaning it binds to metal ions and forms a stable complex. The fluorescence emission of this compound is enhanced when it binds to metal ions, allowing for sensitive detection of metal ions in biological systems. The binding affinity of this compound for different metal ions varies, with the highest affinity observed for copper and zinc ions.
Biochemical and Physiological Effects:
This compound is a non-toxic compound that does not exhibit any significant biochemical or physiological effects in cells. However, the binding of this compound to metal ions can affect the function of metal-dependent enzymes and proteins in cells. Therefore, caution should be taken when interpreting the results obtained using this compound as a probe for metal ions.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-{4-[4-(pentafluorobenzoyl)-1-piperazinyl]phenyl}ethanone as a fluorescent probe for metal ions is its high sensitivity and selectivity. This compound exhibits strong fluorescence emission only when it binds to specific metal ions, allowing for accurate detection of metal ions in complex biological systems. However, the use of this compound is limited by its low solubility in aqueous solutions, which can affect its performance in certain applications. Additionally, the binding affinity of this compound for different metal ions can vary, which can affect the accuracy of the results obtained using this compound as a probe.
Future Directions
There are several future directions for the use of 1-{4-[4-(pentafluorobenzoyl)-1-piperazinyl]phenyl}ethanone in scientific research. One potential application is the development of this compound-based sensors for detecting metal ions in living organisms. This could provide valuable insights into the role of metal ions in various physiological processes and diseases. Another potential direction is the modification of this compound to improve its solubility and binding affinity for specific metal ions. This could enhance the performance of this compound as a fluorescent probe for metal ions in different applications. Finally, the use of this compound in combination with other probes and imaging techniques could provide a more comprehensive understanding of metal ion homeostasis and trafficking in cells.
Scientific Research Applications
1-{4-[4-(pentafluorobenzoyl)-1-piperazinyl]phenyl}ethanone has been widely used as a fluorescent probe for detecting metal ions in biological systems. The compound exhibits strong fluorescence emission upon binding to metal ions, making it a valuable tool for studying metal ion homeostasis and trafficking in cells. This compound has also been used to investigate the role of metal ions in various diseases, such as Alzheimer's disease and cancer.
properties
IUPAC Name |
1-[4-[4-(2,3,4,5,6-pentafluorobenzoyl)piperazin-1-yl]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F5N2O2/c1-10(27)11-2-4-12(5-3-11)25-6-8-26(9-7-25)19(28)13-14(20)16(22)18(24)17(23)15(13)21/h2-5H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZHALFOEZMKDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C(C(=C(C(=C3F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F5N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(3,5-dimethyl-1-piperidinyl)-7-[(3,5-dimethyl-1-piperidinyl)sulfonyl]-2,1,3-benzoxadiazole](/img/structure/B4684570.png)
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-(3-methylphenyl)prolinamide](/img/structure/B4684580.png)


![N-[3-(2-ethoxyphenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B4684602.png)

![allyl 2-[(2-bromobenzoyl)amino]-3-phenylacrylate](/img/structure/B4684614.png)


![2-{4-[2-(2-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4684629.png)
![2-[4-(9H-fluoren-2-ylmethyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B4684637.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-4-(2-ethoxyethoxy)benzamide](/img/structure/B4684662.png)
![3-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-2-[(2-fluorobenzyl)thio]-4(3H)-quinazolinone](/img/structure/B4684669.png)
![N-(4-{3-[(4,6-dimethyl-2-pyrimidinyl)amino]-1H-1,2,4-triazol-5-yl}phenyl)-N'-phenylurea](/img/structure/B4684671.png)